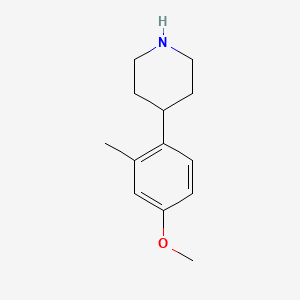
4-(4-Methoxy-2-methylphenyl)piperidine
Cat. No. B8699569
M. Wt: 205.30 g/mol
InChI Key: SCQNWDBELJSXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09221796B2
Procedure details


To a solution of 4-(3-fluoro-4-methoxyphenyl)-1,2,3,6-tetrahydropyridine (300 mg, 1.4 mmol) in MeOH (10 mL) was added Pd/C (154 mg). Hydrogen gas was introduced under balloon pressure and the reaction mixture was stirred vigorously for 12 h. The reaction mixture was filtered through a glass fiber filter cartridge, and the filter pad was washed with ethyl acetate. The combined organic layers were evaporated under reduced pressure to give 4-(4-methoxy-2-methylphenyl)piperidine (500 mg, 87% yield). LC/MS (Method P) RT=0.60 min. (M+H)+=210.1.
Name
4-(3-fluoro-4-methoxyphenyl)-1,2,3,6-tetrahydropyridine
Quantity
300 mg
Type
reactant
Reaction Step One




Yield
87%
Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[CH:3]=[C:4]([C:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH:15]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[H][H].[CH3:18]O>[Pd]>[CH3:9][O:8][C:7]1[CH:6]=[CH:5][C:4]([CH:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)=[C:3]([CH3:18])[CH:2]=1
|
Inputs


Step One
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred vigorously for 12 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through a glass fiber
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter cartridge
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter pad was washed with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined organic layers were evaporated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC(=C(C=C1)C1CCNCC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 500 mg | |
| YIELD: PERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
